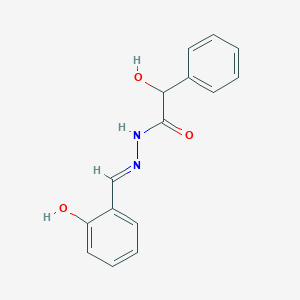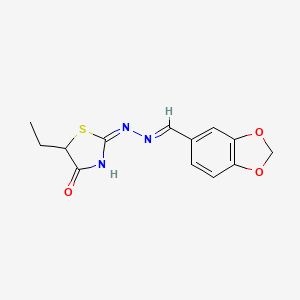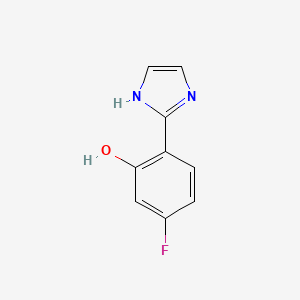
5-Fluoro-2-(1H-imidazol-2-YL)phenol
Vue d'ensemble
Description
5-Fluoro-2-(1H-imidazol-2-YL)phenol is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of imidazole derivatives, including 5-Fluoro-2-(1H-imidazol-2-YL)phenol, often involves a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid . The product is then characterized using FTIR, 1H, and 13C NMR .Molecular Structure Analysis
The molecular formula of 5-Fluoro-2-(1H-imidazol-2-YL)phenol is C9H7FN2O . It has a molecular weight of 160.17300 . The structure of imidazole derivatives can exhibit strong solution fluorescence and molecular structure and conformation controlled fluorescence photoswitching, solid state fluorescence, and halochromism .Chemical Reactions Analysis
Imidazole derivatives, including 5-Fluoro-2-(1H-imidazol-2-YL)phenol, have been found to exhibit a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
The physical properties of 2-(1H-imidazol-2-YL)phenol, a related compound, include a melting point of 117-125 °C . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
-
Pharmaceutical Applications
- Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Organic Synthesis
-
Fluorescent Materials
- Imidazole derivatives can be used to develop new fluorescent molecules . These molecules can exhibit strong solution fluorescence and molecular structure and conformation controlled fluorescence photoswitching, solid state fluorescence, and halochromism . They can be used in security systems, displays, sensors, memory devices, data storage, and optoelectronic devices including organic light emitting diodes (OLED) .
-
Analytical Applications
-
Antimicrobial Activity
-
Pharmacological Applications
-
Fluorescent Materials
- Imidazole derivatives can be used to develop new fluorescent molecules . These molecules can exhibit strong solution fluorescence and molecular structure and conformation controlled fluorescence photoswitching, solid state fluorescence, and halochromism . They can be used in security systems, displays, sensors, memory devices, data storage, and optoelectronic devices including organic light emitting diodes (OLED) .
-
Analytical Applications
-
Antimicrobial Activity
-
Pharmacological Applications
Safety And Hazards
While specific safety and hazard information for 5-Fluoro-2-(1H-imidazol-2-YL)phenol is not available, it’s important to handle all chemicals with appropriate safety precautions. For example, a related compound, 2-(1H-IMIDAZOL-2-YL)-PHENOL, has hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation .
Orientations Futures
Propriétés
IUPAC Name |
5-fluoro-2-(1H-imidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-6-1-2-7(8(13)5-6)9-11-3-4-12-9/h1-5,13H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDFBFKKRHIAOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(1H-imidazol-2-YL)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



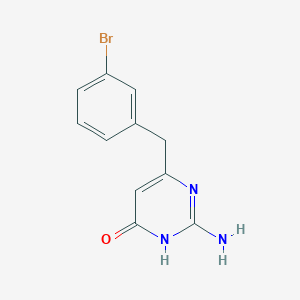
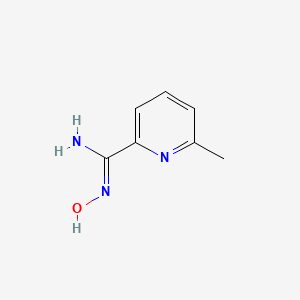
![3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417594.png)
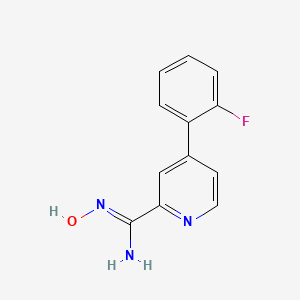
![2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417596.png)
![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)
![2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417598.png)
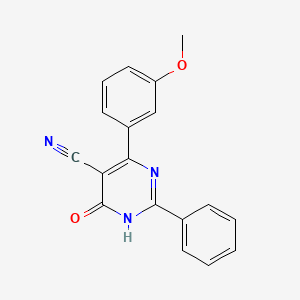
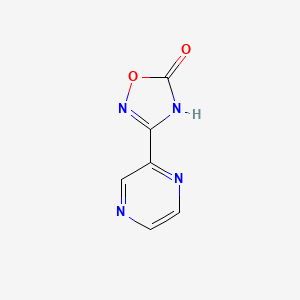
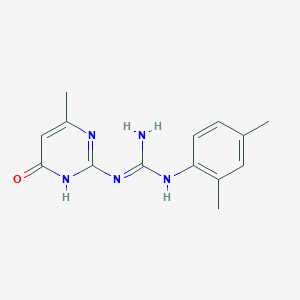
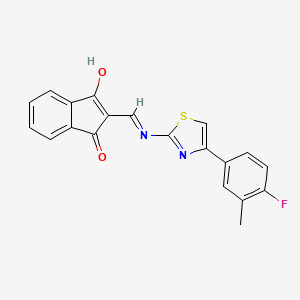
![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)
